molecular formula C19H18N4OS2 B1181505 JTUBSSUSNOHKBX-UHFFFAOYSA-N

JTUBSSUSNOHKBX-UHFFFAOYSA-N

Cat. No.: B1181505
M. Wt: 382.5
InChI Key: JTUBSSUSNOHKBX-UHFFFAOYSA-N
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Description

Based on analogous compounds in the literature (e.g., ), it is hypothesized to belong to a class of trifluoromethyl-substituted pyridine derivatives. These compounds often exhibit unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making them valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C19H18N4OS2

Molecular Weight

382.5

InChI

InChI=1S/C19H18N4OS2/c1-2-12-25-19-21-23-17(24)15-13-22(10-8-14-6-4-3-5-7-14)11-9-16(15)20-18(23)26-19/h1,3-7H,8-13H2

InChI Key

JTUBSSUSNOHKBX-UHFFFAOYSA-N

SMILES

C#CCSC1=NN2C(=O)C3=C(CCN(C3)CCC4=CC=CC=C4)N=C2S1

Origin of Product

United States

Comparison with Similar Compounds

The following comparison is based on structurally related compounds from and inferred analogs. Key similarities and differences are highlighted:

Table 1: Physicochemical Properties of JTUBSSUSNOHKBX-UHFFFAOYSA-N and Analogous Compounds
Property JTUBSSUSNOHKBX* (Hypothesized) (5-(Trifluoromethyl)pyridin-2-yl)methanamine 4-(Trifluoromethyl)picolinimidamide HCl 2-Methyl-4-(trifluoromethyl)pyridine HCl
Molecular Formula C₇H₈ClF₃N₂ (inferred) C₇H₇F₃N₂ C₇H₈ClF₃N₃ C₇H₇ClF₃N
Molecular Weight ~212.6 (estimated) 176.14 242.61 201.59
Hydrogen Bond Donors 1 (estimated) 2 3 1
Hydrogen Bond Acceptors 4 (estimated) 4 5 3
Rotatable Bonds 2 (estimated) 1 2 1
Lipophilicity (LogP) ~2.5 (predicted) 1.8 1.2 2.1
BBB Permeability Moderate (predicted) Low Low Moderate

Notes:

  • This compound shares structural motifs with trifluoromethylpyridine derivatives but may differ in substituents (e.g., amine vs. imidamide groups).
  • The presence of chlorine in JTUBSSUSNOHKBX (inferred from ) could enhance halogen bonding interactions compared to non-chlorinated analogs .

Key Findings :

  • Chlorinated analogs like JTUBSSUSNOHKBX may require lower temperatures for stability during synthesis compared to non-chlorinated derivatives .
  • Amine-substituted derivatives exhibit higher reactivity in nucleophilic substitution reactions, whereas imidamide derivatives show preference for electrophilic aromatic substitution .

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